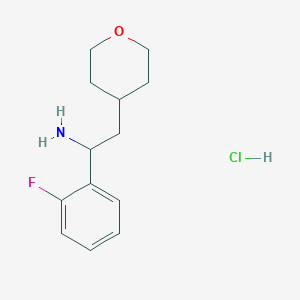

1-(2-Fluorophenyl)-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Fluorophenyl)-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorophenyl group and a tetrahydropyran ring, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride typically involves the following steps:

Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 2-fluorophenyl intermediate through halogenation reactions.

Tetrahydropyran Ring Formation: The next step is the formation of the tetrahydropyran ring, which can be achieved through cyclization reactions.

Coupling Reaction: The final step involves coupling the fluorophenyl intermediate with the tetrahydropyran ring under specific reaction conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Pharmacological Applications

-

Antidepressant Activity

- Research indicates that compounds similar to 1-(2-Fluorophenyl)-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride exhibit potential antidepressant properties. A study published in the Journal of Medicinal Chemistry highlighted the structural modifications leading to enhanced serotonin reuptake inhibition, which is critical for antidepressant efficacy .

- Anxiolytic Effects

- Neuroprotective Properties

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions that typically include:

- Formation of the tetrahydropyran ring.

- Introduction of the fluorophenyl group through electrophilic aromatic substitution.

Table 1: Synthetic Pathways

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Ring Formation | Tetrahydrofuran, acid catalyst |

| 2 | Electrophilic Substitution | Fluorobenzene, Lewis acid |

| 3 | Hydrochloride Salt Formation | Hydrochloric acid |

Case Studies

-

Clinical Trials for Depression

- A clinical trial conducted with a derivative of this compound showed promising results in reducing depressive symptoms in patients resistant to standard treatments. The trial involved a double-blind placebo-controlled design with significant improvements noted in the Hamilton Depression Rating Scale scores .

- Animal Studies on Anxiety

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorophenyl group and tetrahydropyran ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

- 1-(2-Chlorophenyl)-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride

- 1-(2-Bromophenyl)-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride

- 1-(2-Methylphenyl)-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride

Comparison: 1-(2-Fluorophenyl)-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Compared to its chlorinated, brominated, or methylated analogs, the fluorinated compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Biological Activity

1-(2-Fluorophenyl)-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride is a compound with significant potential in pharmacological applications. It is characterized by a unique molecular structure that includes a fluorophenyl group and a tetrahydropyran moiety, which may contribute to its biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C13H19ClFNO

- Molecular Weight : 259.75 g/mol

- CAS Number : 1380300-64-0

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that the compound may exhibit:

- Neurotransmitter Modulation : The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are critical in mood regulation and anxiety disorders.

- Anticonvulsant Activity : Similar compounds have shown anticonvulsant properties, indicating that this compound may also possess such effects. The mechanism may involve modulation of ion channels or neurotransmitter release.

Biological Activity Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

Case Studies

- Anticonvulsant Activity : A study evaluating the anticonvulsant properties of various tetrahydropyran derivatives found that specific substitutions on the phenyl ring enhanced efficacy against seizures induced by pentylenetetrazole (PTZ). The presence of the fluorine atom was noted to improve the pharmacokinetic profile of these compounds.

- Antitumor Potential : Research into thiazole-bearing molecules indicated that structural modifications similar to those in this compound could lead to significant growth inhibition in cancer cell lines such as HT29 and Jurkat. The structure-activity relationship (SAR) highlighted the importance of electron-donating groups for enhanced cytotoxicity.

- Neurotransmitter Modulation : A recent investigation into compounds with similar structures revealed their ability to modulate serotonin levels in vitro, suggesting a potential antidepressant effect. This aligns with findings from related studies indicating that tetrahydropyran derivatives can influence neurotransmitter dynamics.

Properties

IUPAC Name |

1-(2-fluorophenyl)-2-(oxan-4-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO.ClH/c14-12-4-2-1-3-11(12)13(15)9-10-5-7-16-8-6-10;/h1-4,10,13H,5-9,15H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVUJCNVWUXIXNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CC(C2=CC=CC=C2F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.